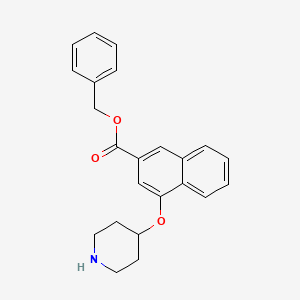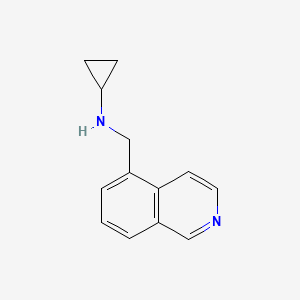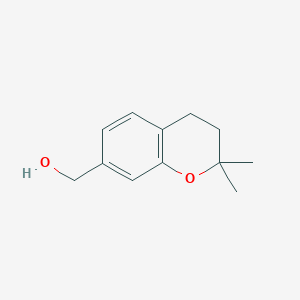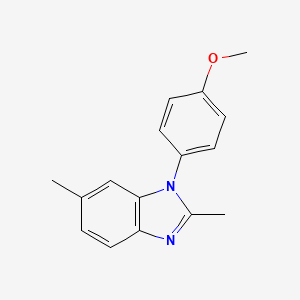![molecular formula C11H8N4O2 B13884126 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C11H8N4O2. This compound is notable for its unique structure, which includes both pyridazine and pyridine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3-cyanopyridine with hydrazine hydrate to form the pyridazinone ring. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to ensure scalability and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[3-(carboxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile.
Reduction: 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effect, such as the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile
- 5-[3-(methyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile
Comparison
Compared to its analogs, 5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities .
Propiedades
Fórmula molecular |
C11H8N4O2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H8N4O2/c12-4-8-3-9(6-13-5-8)15-2-1-11(17)10(7-16)14-15/h1-3,5-6,16H,7H2 |
Clave InChI |
JEYQQHBJWYZMRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C(C1=O)CO)C2=CN=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
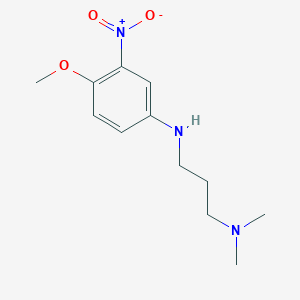
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
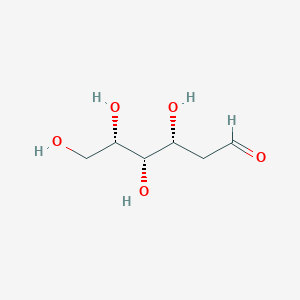

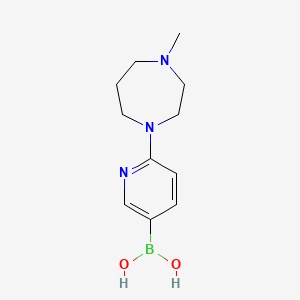
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
